molecular formula C11H22O6 B13356087 2,2-Dimethylpropane-1,3-diol;hexanedioic acid CAS No. 70247-79-9

2,2-Dimethylpropane-1,3-diol;hexanedioic acid

Cat. No.: B13356087
CAS No.: 70247-79-9
M. Wt: 250.29 g/mol
InChI Key: YRTNMMLRBJMGJJ-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diol and hexanedioic acid are two distinct compounds that can form a polymer when combined It is a white crystalline solid that is highly soluble in waterWhen these two compounds are polymerized, they form a polyester that has various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpropane-1,3-diol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, creating the intermediate hydroxypivaldehyde. This intermediate can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon . Hexanedioic acid is typically produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .

Industrial Production Methods

The industrial production of 2,2-Dimethylpropane-1,3-diol involves the hydrogenation of hydroxypivaldehyde, while hexanedioic acid is produced through the oxidation of cyclohexane. These processes are optimized for high yield and purity to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropane-1,3-diol undergoes various chemical reactions, including esterification, oxidation, and polymerization. It reacts with inorganic acids and carboxylic acids to form esters and water. It can also be converted to aldehydes or acids by oxidizing agents . Hexanedioic acid primarily undergoes reactions typical of carboxylic acids, such as esterification and amidation .

Common Reagents and Conditions

Common reagents for the reactions involving 2,2-Dimethylpropane-1,3-diol include inorganic acids, carboxylic acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained . Hexanedioic acid reactions often involve alcohols and amines under acidic or basic conditions .

Major Products Formed

The major products formed from the reactions of 2,2-Dimethylpropane-1,3-diol include esters, aldehydes, and acids. For hexanedioic acid, the major products are esters and amides .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

70247-79-9

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;hexanedioic acid

InChI

InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3

InChI Key

YRTNMMLRBJMGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O

Related CAS

27925-07-1

Origin of Product

United States

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